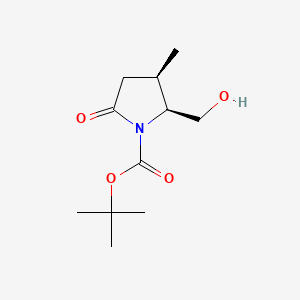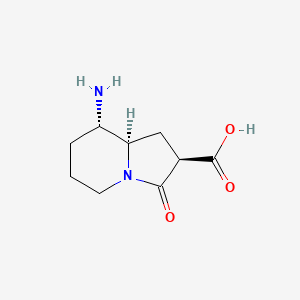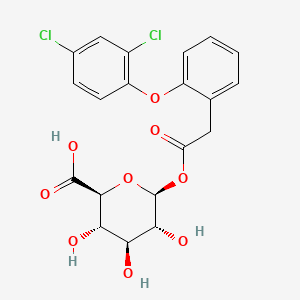
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is a metallocene compound with the molecular formula C22H22Cl2Zr and a molecular weight of 448.54 . This compound is known for its application as a catalyst in polymerization reactions, particularly in the production of hemiisotactic polypropylene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl) in the presence of a suitable solvent . The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride primarily undergoes catalytic reactions, particularly in the polymerization of olefins . It can also participate in substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methylaluminoxane (MAO) and other co-catalysts that activate the zirconium center for polymerization . The reactions are typically carried out under inert conditions to prevent deactivation of the catalyst.
Major Products
The major products formed from reactions involving this compound are polymers, such as hemiisotactic polypropylene, which exhibit unique properties due to the specific stereochemistry imparted by the catalyst .
Applications De Recherche Scientifique
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride involves the activation of the zirconium center by co-catalysts such as methylaluminoxane . This activation facilitates the insertion of olefin monomers into the zirconium-carbon bond, leading to the formation of polymers. The specific stereochemistry of the resulting polymer is controlled by the structure of the metallocene catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isopropylidene(cyclopentadienyl)(fluorenyl)zirconium dichloride
- Isopropylidene(3-methylcyclopentadienyl)(fluorenyl)hafnium dichloride
Uniqueness
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique due to its ability to produce hemiisotactic polypropylene, a polymer with alternating stereochemistry that imparts distinct physical properties . This compound’s specific structure and the resulting polymer’s properties make it valuable in applications requiring precise control over polymer stereochemistry .
Propriétés
Numéro CAS |
133190-48-4 |
|---|---|
Formule moléculaire |
C22H20Cl2Zr |
Poids moléculaire |
446.526 |
Nom IUPAC |
dichlorozirconium;9-[2-(3-methylcyclopentyl)propan-2-yl]fluorene |
InChI |
InChI=1S/C22H20.2ClH.Zr/c1-15-12-13-16(14-15)22(2,3)21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;;;/h4-14H,1-3H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
QZFLSSXERAHLRG-UHFFFAOYSA-L |
SMILES |
C[C]1[CH][CH][C]([CH]1)C(C)(C)[C]2[C]3C=CC=C[C]3[C]4[C]2C=CC=C4.Cl[Zr]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine](/img/structure/B590543.png)









